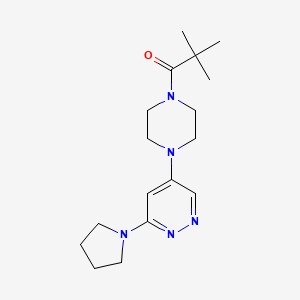

N-(2,4-difluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-difluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide, also known as DFTZ, is a chemical compound that has gained significant attention in the field of scientific research. DFTZ is a thiazole derivative that has been synthesized through various methods and has shown promising results in its application in scientific research.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds structurally related to N-(2,4-difluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide have shown significant potential in anticancer research. For instance, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which are structurally similar, have been synthesized and evaluated for their anticancer activity against various cell lines, including A-549, Bel7402, and HCT-8. The introduction of specific substituents on the thiazole ring influenced the activity levels, with some compounds demonstrating high activity levels (Cai et al., 2016). Similarly, other studies have synthesized and tested various N-phenylbenzamide derivatives for anticancer activity, showing promising results against different cancer cell lines (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

Compounds with structures similar to N-(2,4-difluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide have also been studied for their antimicrobial and antifungal activities. Thiourea derivatives containing trifluoromethyl groups have been synthesized and tested for their interaction with bacterial cells, exhibiting significant anti-pathogenic activity, especially against strains known for their biofilm-forming abilities, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). Another study synthesized N-substituted 2-methyl-4-trifluoromethyl-5-thiazole carboxamides, demonstrating substantial fungicidal activity against various fungi (Wei, 2012).

Wirkmechanismus

Target of Action

Similar compounds like diflufenican are known to act on broad-leaved weeds .

Mode of Action

The mode of action of this compound is similar to that of Diflufenican, which is a bleaching action due to the inhibition of carotenoid biosynthesis . This inhibition prevents photosynthesis, leading to plant death .

Biochemical Pathways

The compound affects the carotenoid biosynthesis pathway . Carotenoids are essential for photosynthesis as they absorb light energy for use in the process and protect the chlorophyll from photo-damage. By inhibiting carotenoid biosynthesis, the compound disrupts photosynthesis, leading to the death of the plant .

Pharmacokinetics

Diflufenican, a similar compound, is known to have low solubility in water (<005 mg/l at 25 °C) and is soluble in most organic solvents . It has a low vapour pressure and is stable in air up to its melting point . These properties may influence the bioavailability of the compound.

Result of Action

The result of the compound’s action is the death of the plant. This is achieved by inhibiting carotenoid biosynthesis, which disrupts photosynthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s low solubility in water and stability in air suggest that it may be less effective in wet conditions or environments with high humidity

Eigenschaften

IUPAC Name |

N-(2,4-difluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F5N2OS/c18-10-6-7-12(11(19)8-10)23-15(25)13-14(17(20,21)22)24-16(26-13)9-4-2-1-3-5-9/h1-8H,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPDWAFUJXUGQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F5N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2353974.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2353976.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/no-structure.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2353987.png)